molecular formula C13H9BrN2OS B7746622 5-(4-bromophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

5-(4-bromophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B7746622
M. Wt: 321.19 g/mol
InChI Key: BHFPSBNWRWHTGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromoacetophenone with thiourea to form an intermediate, which then undergoes cyclization with methyl iodide and a base to yield the final product . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(4-bromophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the bromine atom and the methyl group enhances its potential as a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

5-(4-bromophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2OS/c1-7-10(8-2-4-9(14)5-3-8)11-12(17)15-6-16-13(11)18-7/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFPSBNWRWHTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CNC2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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